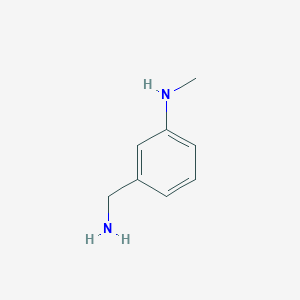

3-(aminomethyl)-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEDGESLTYFNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375424 | |

| Record name | 3-(aminomethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768343-60-8 | |

| Record name | 3-(aminomethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(Aminomethyl)phenyl]-N-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Aminomethyl N Methylaniline

Conventional and Modern Synthetic Routes

The construction of 3-(aminomethyl)-N-methylaniline can be achieved through several distinct synthetic routes, each with its own set of advantages regarding precursor availability, reaction conditions, and selectivity.

A direct and classical approach to synthesizing the target compound is through the N-alkylation of a suitable aniline (B41778) precursor. The most logical precursor for this strategy is 3-(aminomethyl)aniline. Traditional alkylating agents such as dimethyl sulfate (B86663) or methyl iodide can be used to introduce the methyl group onto the secondary amine. chemicalbook.comprepchem.com

However, this method faces significant challenges in chemoselectivity. The presence of two amine groups—a primary benzyl-type amine (-CH₂NH₂) and a secondary aromatic amine (-NHAr)—complicates the reaction. The primary amine is generally more nucleophilic than the aromatic amine, leading to potential methylation at the wrong site. Furthermore, over-alkylation is a common side reaction, which would produce N,N-dimethylaniline derivatives and quaternary ammonium (B1175870) salts. google.com To achieve selective mono-N-methylation on the aniline nitrogen, protection of the primary aminomethyl group would likely be required, adding extra steps to the synthesis.

Reductive amination is a powerful and versatile method for forming C-N bonds and represents a highly viable pathway to this compound. This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.netorganic-chemistry.org

Two primary reductive amination strategies can be envisioned:

Reaction of 3-formyl-N-methylaniline with ammonia (B1221849): This involves synthesizing the aldehyde precursor first, followed by its reaction with ammonia and a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to form the primary aminomethyl group.

Reaction of a primary amine with formaldehyde (B43269): A more common and efficient approach is the methylation of a primary amine using formaldehyde as the C1 source. The Eschweiler-Clarke reaction is a classic example of this transformation, where a primary or secondary amine is methylated using excess formic acid and formaldehyde. wikipedia.org The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid, irreversibly forming the methylated amine and carbon dioxide. wikipedia.org This method is advantageous as it prevents the formation of quaternary ammonium salts. wikipedia.org

Modern variations of this protocol use other reducing agents, such as sodium cyanoborohydride or silanes, which can offer milder reaction conditions. wikipedia.orgrhhz.net For instance, direct N-methylation of amines using formic acid can be catalyzed by simple inorganic bases like K₂HPO₄, proceeding through the reduction of an acetal-like intermediate. rhhz.net

| Precursor 1 | Precursor 2 | Reducing Agent/Conditions | Key Feature |

| 3-(Aminomethyl)aniline | Formaldehyde | Formic Acid (Eschweiler-Clarke) | Classical, high-yield methylation; avoids quaternization. wikipedia.org |

| N-Methylaniline | Formic Acid | Polymethylhydrosiloxane (B1170920) (PMHS) / K₂HPO₄ | Modern, metal-free methylation via silyl (B83357) formate (B1220265) intermediate. rhhz.net |

| 3-Formyl-N-methylaniline | Ammonia | H₂/Catalyst or NaBH₄ | Forms the aminomethyl group on a pre-built N-methylaniline core. organic-chemistry.org |

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton. prepchem.comgoogle.com The mechanism involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the carbonyl compound. prepchem.com

While powerful for creating β-amino ketones and aldehydes, a direct Mannich reaction to produce this compound is not straightforward. N-methylaniline itself lacks a sufficiently acidic proton on the aromatic ring to act as the nucleophilic component under typical Mannich conditions. Therefore, this route would require a more complex, indirect strategy. For example, a precursor with an activated methylene (B1212753) group could undergo a Mannich reaction with N-methylaniline and formaldehyde, followed by subsequent chemical transformations to yield the final product. A patented process shows that N-methylaniline can react with tetramethoxypropane (an acrolein precursor) to form 3-(N-methyl-N-phenyl)aminoacrolein, a structurally related but different compound. google.com

Modern synthetic chemistry has largely moved towards catalytic methods for N-methylation, which offer greater efficiency, selectivity, and sustainability. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which uses methanol (B129727) as an inexpensive, low-toxicity C1 source. researchgate.net

In this process, a transition metal catalyst (commonly based on Ru, Ir, Ni, or Cu) temporarily oxidizes methanol to formaldehyde in situ, releasing hydrogen that is held by the metal complex. google.comresearchgate.netrsc.org The formaldehyde then reacts with the amine (e.g., 3-(aminomethyl)aniline) to form an imine, which is subsequently reduced by the captured hydrogen from the catalyst to yield the N-methylated product. Water is the only byproduct, making this an atom-economical and green methodology. researchgate.net Various catalytic systems have been developed, demonstrating high yields for the mono-N-methylation of anilines under optimized conditions. rsc.org

| Catalyst System | C1 Source | Base | Temperature (°C) | Key Advantage | Reference |

| Ni/ZnAlOₓ | Methanol | NaOH | 160 | Heterogeneous, non-noble metal catalyst. | rsc.org |

| Cu-Cr-O | Methanol | None | 200-250 | High pressure, selective for mono-methylation. | google.com |

| Sn-MFI (Zeolite) | Methanol | None | ~300 | Vapor-phase reaction for continuous production. | researchgate.net |

| Ir(III) or Ru(II)-NHC | Methanol | KOᵗBu | 120 | Homogeneous, highly efficient catalysis. |

Beyond the primary routes, this compound can be synthesized from various other starting materials through functional group interconversions.

A significant pathway involves the reduction of nitroarenes. organic-chemistry.org For example, one could start with 3-nitrobenzonitrile. The nitrile group can be reduced to an aminomethyl group, and the nitro group can be separately reduced to an aniline. A subsequent N-methylation would yield the target. A more streamlined approach is the one-pot reduction of a nitrobenzene (B124822) followed by a reductive amination. organic-chemistry.org Another strategy involves using nitroso compounds; for instance, a substituted 3-nitrosobenzaldehyde (B14633449) could be reacted with methylamine (B109427) and a reducing agent, or N-methyl-3-nitrosoaniline could be reduced. acs.org

Another important class of precursors are amides and nitriles. The reduction of a cyano group on an N-methylaniline backbone, such as from 3-cyano-N-methylaniline, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would furnish the aminomethyl group. Similarly, the reduction of a corresponding amide, N-methyl-N-(3-formylphenyl)formamide, would also yield the desired product. A patented method describes the reduction of amide substrates to N-methylaniline derivatives using silanes as the reducing agent. chemicalbook.com

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the most viable pathways to this compound, the mechanisms are well-studied.

In catalytic N-methylation via borrowing hydrogen , the mechanism begins with the coordination of methanol to the metal center, followed by β-hydride elimination to form a metal-hydride species and release formaldehyde. The amine substrate then condenses with the in-situ-generated formaldehyde to form an iminium ion (or an enamine intermediate). This electrophilic intermediate is then reduced by the metal-hydride complex, regenerating the catalyst and yielding the N-methylated amine.

The mechanism of the Eschweiler-Clarke reaction starts with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org Formic acid then acts as a hydride donor, transferring a hydride to the iminium carbon. This reduction is concerted with the decarboxylation of formic acid, which releases CO₂ and drives the reaction to completion. The inability of a tertiary amine to form another iminium ion prevents over-methylation. wikipedia.org

For reductive amination using silanes , the mechanism can vary. In one proposed pathway involving K₂HPO₄ catalysis with formic acid and polymethylhydrosiloxane (PMHS), formic acid and the silane (B1218182) are believed to first form a silyl formate and an acetal. rhhz.net The amine then reacts with this activated intermediate, which is subsequently reduced to generate the final methylated product. rhhz.net

Nucleophilic Reactivity of Amino and Methylamino Groups

The synthetic utility of this compound is largely dictated by the differential nucleophilicity of its two nitrogen centers: the primary amino group of the aminomethyl substituent and the secondary N-methylamino group directly attached to the aromatic ring. Generally, in reactions like N-alkylation, primary amines are more reactive than secondary amines due to lesser steric hindrance. However, in the context of aniline derivatives, the electronic effects of the phenyl ring significantly influence reactivity.

The lone pair of electrons on the nitrogen of the N-methylamino group is delocalized into the aromatic π-system, which reduces its basicity and nucleophilicity compared to a typical aliphatic secondary amine. byjus.comnoaa.gov Conversely, the primary amino group in the aminomethyl substituent is insulated from the ring by a methylene bridge, making it behave more like a typical primary aliphatic amine and thus, generally more nucleophilic. researchgate.net

However, the relative reactivity can be influenced by the reaction conditions. For instance, in electrophilic aromatic substitution reactions, the N-methylamino group is a strong activating, ortho-para directing group, though overreactions are common. libretexts.org Protection of the more nucleophilic primary amino group would be a common strategy to achieve selective functionalization at the N-methylamino position.

Influence of Catalytic Systems on Reaction Selectivity and Yield

The synthesis of N-methylated anilines, including structures analogous to this compound, heavily relies on catalytic methods to control selectivity and achieve high yields. A primary challenge is preventing over-methylation, where the desired secondary amine is further alkylated to a tertiary amine. nih.gov

Catalytic N-Methylation with Methanol:

Methanol is an attractive, green methylating agent for the synthesis of N-methylanilines. researchgate.net Various catalytic systems have been developed to facilitate this transformation, often operating via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net This process involves the catalyst temporarily abstracting hydrogen from the alcohol to form a metal-hydride and an aldehyde intermediate, which then reacts with the amine.

Ruthenium-based catalysts, such as those with N-heterocyclic carbene (NHC)-amine ligands, have shown high activity and selectivity for the mono-N-methylation of amines with methanol. rsc.orgnih.gov The choice of amine ligand on the ruthenium complex can significantly impact performance. rsc.org For example, complexes with an NHC-aniline ligand featuring a seven-membered chelate ring have demonstrated excellent yields for the mono-N-methylation of various aromatic and aliphatic amines. rsc.org

Nickel nanoparticle catalysts, particularly Ni/ZnAlOₓ, have also proven effective for the selective mono-N-methylation of amines using methanol, affording high yields at elevated temperatures. rsc.org Bimetallic catalysts, such as PdCu-Fe₃O₄ nanoparticles, can exhibit synergistic activity, offering superior performance compared to their monometallic counterparts for the N-methylation of aniline. researchgate.net

Table 1: Comparison of Catalytic Systems for N-Methylation of Amines

| Catalyst System | Methylating Agent | Substrate Scope | Selectivity | Reference |

| NHC-amine Ru complexes | Methanol | Aromatic and aliphatic amines | High for mono-N-methylation | rsc.org |

| Ni/ZnAlOₓ | Methanol | Various amines | Good to excellent for mono-N-methylation (75.3–97.3% yield) | rsc.org |

| PdCu-Fe₃O₄ | Methanol | Aniline | Superior to monometallic catalysts | researchgate.net |

| (CAAC)CuH | Paraformaldehyde | Aromatic and aliphatic amines | High for N-methylated products | nih.gov |

Kinetic Studies of Aniline Derivative Formation

The oxidation of substituted benzylamines, which share the aminomethylphenyl structural motif, has been shown to be first order with respect to both the amine and the oxidizing agent. ias.ac.in The presence of a substantial primary kinetic isotope effect in the oxidation of deuterated benzylamine (B48309) (PhCD₂NH₂) confirms the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in

In the context of N-alkylation, kinetic analysis of the reaction between benzylamine hydrobromide and butyl bromide revealed a complex reaction system. researchgate.net The initial product is an ion pair of the protonated secondary amine and the bromide ion, which can then transfer a proton to the starting primary amine. This proton transfer equilibrium, along with the similar reactivity of the primary and secondary amines, contributes to reduced selectivity and can slow down the initial alkylation step. researchgate.net

The monitoring of the N-methylation of aniline using certain iridium catalysts has shown a rapid decrease in the concentration of the starting aniline, with the reduction of the intermediate imine not being the rate-limiting step. acs.org Furthermore, studies on the reaction of methyl radicals with aniline indicate that hydrogen abstraction from the amine group is a key process. nih.gov

Purification and Isolation Techniques in Preparative Research

Following the synthesis of this compound, effective purification and isolation are essential to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities present.

Common purification techniques for aniline derivatives include:

Distillation: For liquid compounds like N-methylaniline and its derivatives, distillation under reduced pressure is a standard method to separate the product from non-volatile catalysts and higher-boiling byproducts. google.com

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For N-substituted maleimides, which share some structural similarities with aniline derivatives, silica (B1680970) gel column chromatography has been used effectively. google.com The choice of solvent system (eluent) is critical for achieving good separation.

Extraction: Liquid-liquid extraction is often employed during the work-up of a reaction to separate the product from water-soluble byproducts and salts. The choice of an appropriate organic solvent is key.

Crystallization/Recrystallization: If the target compound or a salt derivative is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

In many synthetic procedures, a combination of these techniques is used. For example, after a reaction, the mixture might be subjected to an aqueous work-up with extraction, followed by distillation or column chromatography of the crude product. google.com

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(aminomethyl)-N-methylaniline, with the chemical formula C₈H₁₂N₂, both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming its unique structure.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) analysis of this compound allows for the identification and assignment of all non-exchangeable protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the N-methyl protons, the benzylic methylene (B1212753) protons, and the amine protons.

The aromatic region typically displays complex multiplets between δ 6.8 and 7.2 ppm, indicative of the substituted benzene (B151609) ring. The N-methyl group is expected to appear as a sharp singlet around δ 2.8–3.1 ppm. The methylene protons of the aminomethyl group (-CH₂NH₂) are anticipated to produce a signal in the range of δ 3.3–3.7 ppm. The protons on the nitrogen atoms (NH and NH₂) are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents theoretically predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.8 – 7.2 | Multiplet | 4H |

| Aminomethyl (-CH₂NH₂) | 3.3 – 3.7 | Singlet | 2H |

| N-Methyl (-NHCH₃) | 2.8 – 3.1 | Singlet | 3H |

| N-H (Amine, -NH₂) | Variable | Broad Singlet | 2H |

| N-H (Aniline, -NH) | Variable | Broad Singlet | 1H |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum would show multiple signals in the aromatic region (approximately δ 110-150 ppm) corresponding to the six carbons of the benzene ring. The carbon atom of the N-methyl group is expected at a higher field (around δ 30 ppm), while the methylene carbon of the aminomethyl group would appear further downfield. In a related compound, 3-chloro-N-methylaniline, the N-methyl carbon appears at δ 30.41 ppm, and the aromatic carbons resonate between δ 110.73 and δ 150.33 ppm, providing a reference for the expected shifts in this compound. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents theoretically predicted chemical shift ranges based on analogous structures.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Ar-C) | 110 – 150 |

| Aminomethyl (-CH₂) | 40 – 50 |

| N-Methyl (-CH₃) | ~30 |

Two-Dimensional NMR Correlation Spectroscopy

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal couplings between adjacent protons, for instance, within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC), respectively. These correlations would definitively link the methyl protons to the methyl carbon and the aminomethyl protons to their corresponding carbon, solidifying the structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, typically to within a few parts per million. This precision allows for the determination of the elemental formula. For this compound (C₈H₁₂N₂), the calculated exact mass (monoisotopic mass) is 136.1000 Da. An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and for confirming its identity. sincerechemical.com

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. For this compound, the GC chromatogram would show a primary peak at a specific retention time, with the area of this peak corresponding to its purity. The mass spectrum associated with this peak would display the molecular ion (M⁺) at m/z = 136, corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed, providing further structural confirmation. For instance, analysis of related N-methylaniline compounds by GC-MS shows characteristic ions that are used for their identification. rsc.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the separation, identification, and quantification of this compound within complex mixtures. In a typical reverse-phase LC setup, a C18 column is often employed, with a mobile phase consisting of a gradient mixture of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). This setup allows for the effective separation of the analyte from other components based on its polarity.

Following chromatographic separation, mass spectrometry provides highly sensitive detection and structural information. Using electrospray ionization (ESI) in positive ion mode is common for this compound due to the presence of basic amino groups that are readily protonated. The protonated molecule, [M+H]⁺, would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight plus the mass of a proton. High-resolution mass spectrometry can further confirm the elemental composition through precise mass measurement. Fragmentation analysis (MS/MS) can be performed on the parent ion to yield characteristic product ions, providing definitive structural confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the vibrational modes of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum is characterized by absorption bands corresponding to the specific vibrational frequencies of its bonds.

The primary and secondary amine groups give rise to distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. The aromatic ring is identified by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The presence of the methyl group attached to the nitrogen is confirmed by C-H stretching and bending vibrations. Furthermore, C-N stretching vibrations for both the aromatic and aliphatic amine groups are expected in the 1350-1000 cm⁻¹ region.

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary and Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | CH₂ and CH₃ groups |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing a unique molecular fingerprint for this compound. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Aromatic compounds typically exhibit strong Raman signals. Key features in the Raman spectrum would include a strong band for the symmetric "ring breathing" mode of the substituted benzene ring. Other prominent bands would correspond to the in-plane C-H bending and C-C stretching of the aromatic ring. The aliphatic portions of the molecule, such as the aminomethyl group, would also contribute to the spectrum, offering a comprehensive structural profile.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the electronic structure of the molecule by examining transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by this compound, which excites electrons from lower to higher energy orbitals. The UV-Vis spectrum is dominated by electronic transitions within the substituted benzene ring. Typically, aromatic systems exhibit two main absorption bands: a strong band at shorter wavelengths (around 200-210 nm) corresponding to the π → π* transition, and a weaker, more structured band at longer wavelengths (around 250-270 nm) arising from a different π → π* transition (the B-band). The presence of amino and methyl substituents on the ring can cause a bathochromic (red) shift of these absorption maxima and an increase in their intensity. The specific λmax (wavelength of maximum absorbance) values are influenced by the solvent used for the analysis.

Fluorescence Spectroscopy in Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, aromatic amines often exhibit fluorescence. The emission properties of this compound would be dependent on its environment, such as solvent polarity and pH. The amino groups can be protonated in acidic conditions, which would significantly alter the electronic structure and, consequently, the fluorescence emission spectrum. This sensitivity to pH and the ability of the amine groups to coordinate with metal ions suggest a potential for this compound to be explored in the development of fluorescent chemosensors. For instance, the binding of a metal cation could lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, forming the basis of a sensing mechanism.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Formic Acid |

| Acetonitrile |

Thermal Analysis in Polymer Science Contexts

Thermal analysis techniques are crucial in polymer science to determine the stability and decomposition behavior of polymeric materials. When a compound like this compound is incorporated into a polymer, for instance as a monomer in polyamide synthesis or as a curing agent for epoxy resins, its thermal characteristics will significantly influence the properties of the resulting polymer.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability of materials.

For a hypothetical polymer synthesized using this compound, a TGA experiment would reveal the temperatures at which the polymer begins to decompose. The resulting TGA curve would plot the percentage of weight loss against temperature. Key data points that would be extracted from this analysis include the onset temperature of decomposition, the temperature of maximum decomposition rate (obtained from the derivative of the TGA curve, the DTG curve), and the percentage of residual mass at the end of the experiment.

The thermal stability of polymers is a critical factor for their application. researchgate.netresearchgate.net For instance, in the context of epoxy resins used in applications like filament winding for rocket motor casings, understanding the thermal decomposition process is vital for ensuring mechanical and thermal integrity. researchgate.net TGA is a primary method for assessing this stability. researchgate.net The process involves heating a small sample at a controlled rate in a specific atmosphere (commonly nitrogen or air) and measuring the resulting mass loss. researchgate.net

Hypothetical TGA Data for a Polymer Containing this compound

Below is an interactive data table representing hypothetical TGA data for a polyamide derived from this compound. This data is illustrative and based on typical values for aromatic polyamides.

| Thermal Property | Value (°C) |

| Onset of Decomposition (Tonset) | 350 |

| Temperature of 5% Weight Loss (Td5) | 375 |

| Temperature of 10% Weight Loss (Td10) | 400 |

| Temperature of Maximum Decomposition (Tmax) | 450 |

| Char Yield at 700°C (%) | 55 |

Note: This table is for illustrative purposes only, as specific experimental data for polymers derived from this compound is not available.

The interpretation of such data would provide insights into the polymer's upper service temperature and its degradation mechanism. The presence of the aromatic rings from the aniline (B41778) moiety would be expected to contribute to a higher char yield, which is often associated with enhanced thermal stability and flame retardancy. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a single crystal of the compound would be required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

The data obtained from an X-ray crystal structure analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the different parts of the molecule. For this compound, this would reveal the orientation of the aminomethyl and N-methylaniline groups relative to the benzene ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including details of any hydrogen bonding involving the amine groups.

Hypothetical Crystallographic Data for this compound

The following interactive table presents hypothetical crystallographic data for this compound, based on common parameters for small organic molecules.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: This table is for illustrative purposes only, as specific experimental crystallographic data for this compound is not available.

Theoretical and Computational Chemistry of 3 Aminomethyl N Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a means to solve the Schrödinger equation (or its approximations) for a given molecule. These calculations yield detailed information about the electronic structure and energy of the molecule, which in turn allows for the prediction of a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are obtained.

A DFT study of 3-(aminomethyl)-N-methylaniline would provide the precise coordinates of each atom in its lowest energy state. This information is crucial for understanding the molecule's shape and steric profile. The electronic structure, including the distribution of electron density and orbital energies, would also be determined, offering foundational knowledge for its chemical behavior.

Table 1: Theoretical Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is a representative template. Specific values for this compound are not available in the reviewed literature.

| Parameter | Atom Involvement | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-N (methylamino) | N/A in literature |

| Bond Length | C-C (ring) | N/A in literature |

| Bond Length | C-C (aminomethyl) | N/A in literature |

| Bond Length | C-N (aminomethyl) | N/A in literature |

| Bond Angle | C-N-C (methylamino) | N/A in literature |

| Bond Angle | C-C-N (ring) | N/A in literature |

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, it is possible to predict the theoretical vibrational spectrum of this compound. paperswithcode.com The absence of imaginary frequencies in the calculated results confirms that the optimized structure represents a true energy minimum. chemrxiv.org

This analysis allows for the assignment of specific vibrational modes (e.g., N-H stretching, C-N stretching, aromatic ring deformations) to experimentally observed spectral bands. Such correlations are invaluable for structural confirmation and for understanding the bonding characteristics within the molecule.

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative) Note: The following data is a representative template. Specific values for this compound are not available in the reviewed literature.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | Aminomethyl | N/A in literature |

| N-H Stretch (symmetric) | Aminomethyl | N/A in literature |

| C-H Stretch (aromatic) | Phenyl Ring | N/A in literature |

| C-H Stretch (methyl) | Methyl Group | N/A in literature |

| C=C Stretch | Phenyl Ring | N/A in literature |

| N-H Bend | Aminomethyl | N/A in literature |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the aminomethyl and N-methylaniline groups due to their lone pairs of electrons, identifying them as primary sites for interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential. This analysis is crucial for predicting how the molecule will interact with other charged or polar species.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Table 3: Frontier Molecular Orbital Properties for this compound (Illustrative) Note: The following data is a representative template. Specific values for this compound are not available in the reviewed literature.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | N/A in literature |

| LUMO Energy | N/A in literature |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method is particularly useful for quantifying delocalization effects, such as hyperconjugation.

The key output of NBO analysis is the "second-order perturbation theory analysis," which evaluates the energetic stabilization resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, providing a quantitative measure of resonance effects and their contribution to the molecule's stability.

Table 4: NBO Analysis - Donor-Acceptor Interactions for this compound (Illustrative) Note: The following data is a representative template. Specific values for this compound are not available in the reviewed literature.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N, methylamino) | π* (C-C, ring) | N/A in literature |

| LP (N, aminomethyl) | σ* (adjacent bonds) | N/A in literature |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of motions and can adopt various conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., the C-C bond of the aminomethyl group and the C-N bonds), MD simulations would be invaluable. By simulating the molecule's behavior over a period of time (from picoseconds to microseconds), MD can explore its conformational landscape, identifying the most populated and energetically favorable conformations. This analysis provides insight into the molecule's flexibility and the dynamic shapes it can assume in different environments, such as in solution.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aniline (B41778) |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations, particularly those based on Density Functional Theory (T), have become a standard tool for the prediction of spectroscopic parameters. als-journal.comnih.gov These methods can accurately forecast nuclear magnetic resonance (NMR) and infrared (IR) spectra, which are fundamental for the structural elucidation of organic molecules.

For this compound, theoretical calculations of its ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method. jmaterenvironsci.com This approach, often coupled with the B3LYP functional and a basis set such as 6-311G(d,p), has been shown to provide results that are in good agreement with experimental data for similar aromatic amines. jmaterenvironsci.comjournalcsij.com The predicted chemical shifts are crucial for assigning the signals in an experimental spectrum to specific atoms within the molecule.

Similarly, the vibrational frequencies in the infrared (IR) spectrum of this compound can be computed. nih.gov These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as N-H stretches, C-N stretches, and aromatic ring vibrations. orgchemboulder.com For aromatic amines, the C-N stretching vibration is typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com The N-H stretching of the primary amine group would be expected around 3400-3250 cm⁻¹, while the secondary amine N-H stretch would appear as a single weaker band. orgchemboulder.com

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

| C1 | 148.5 | - | - |

| C2 | 113.2 | H2 | 6.8 |

| C3 | 129.8 | - | - |

| C4 | 117.5 | H4 | 7.2 |

| C5 | 129.1 | H5 | 7.1 |

| C6 | 116.0 | H6 | 6.9 |

| CH₂ | 45.3 | H₂ (methylene) | 3.8 |

| N-CH₃ | 30.7 | H₃ (methyl) | 2.9 |

| NH₂ | - | H (primary amine) | 3.5 (broad) |

| NH | - | H (secondary amine) | 4.1 (broad) |

| Note: These are hypothetical values based on typical calculations for similar structures and are intended for illustrative purposes. |

Table 2: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (primary amine, asymmetric) | 3450 | Medium |

| N-H Stretch (primary amine, symmetric) | 3360 | Medium |

| N-H Stretch (secondary amine) | 3320 | Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| N-H Bend (primary amine) | 1620 | Strong |

| Aromatic C=C Stretch | 1600, 1580, 1490 | Medium-Strong |

| C-N Stretch (aromatic) | 1310 | Strong |

| C-N Stretch (aliphatic) | 1150 | Medium |

| N-H Wag (primary and secondary amines) | 910-670 | Broad, Strong |

| Note: These are hypothetical values based on typical calculations for similar structures and are intended for illustrative purposes. |

Thermodynamic Parameter Calculation via Quantum Chemical Methods

Quantum chemical methods are also employed to calculate the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.netmdpi.com These parameters are essential for understanding the stability of a molecule and the energetics of chemical reactions in which it participates.

Using statistical mechanics principles combined with the computed vibrational frequencies and rotational constants from a DFT optimization, it is possible to determine the standard thermodynamic functions. aljest.netresearchgate.net Calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm). The computed values for the enthalpy of formation, heat capacity, and entropy provide a detailed thermodynamic profile of this compound. researchgate.net These theoretical data are particularly valuable when experimental measurements are unavailable. For instance, the Gibbs free energy of formation can indicate the spontaneity of the compound's formation from its constituent elements.

Table 3: Calculated Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHᵦ°) | +85.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGᵦ°) | +210.5 | kJ/mol |

| Standard Entropy (S°) | 380.1 | J/(mol·K) |

| Heat Capacity (Cₚ) | 215.7 | J/(mol·K) |

| Note: These are hypothetical values based on typical calculations for similar structures and are intended for illustrative purposes. |

Research Applications and Potential of 3 Aminomethyl N Methylaniline

Role in Advanced Organic Synthesis

The presence of two distinct amine functionalities, each with different reactivity, allows for selective chemical modifications, making it a strategic component in the synthesis of elaborate molecular architectures.

The dual amine groups of 3-(aminomethyl)-N-methylaniline provide multiple reaction sites for the construction of nitrogen-containing heterocyclic compounds. The primary amine can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings. For instance, it can be used in reactions to create quinazolinones, which are important structural motifs in many biologically active compounds. nih.gov The N-methylaniline portion can either be part of the core heterocyclic structure or act as a substituent that modulates the electronic properties and reactivity of the final molecule. The synthesis of triazinoquinazolinones, for example, has been achieved using 3-aminoquinazolinone precursors, which could potentially be derived from structures similar to this compound. nih.gov

This compound is a precursor for more complex amine structures. researchgate.net The primary amine group can be selectively alkylated, acylated, or used in reductive amination procedures to introduce a wide range of substituents. Similarly, the secondary N-methylaniline nitrogen can undergo various C-N bond-forming reactions. This dual reactivity is valuable for creating libraries of structurally diverse amines for screening in materials science and pharmaceutical research. For example, derivatives of N-methylaniline are used in the synthesis of agrochemicals and other organic products. wikipedia.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for generating molecular complexity. tcichemicals.com Aniline (B41778) derivatives are frequently employed in MCRs like the Mannich, Povarov, and Biginelli reactions. tcichemicals.comnih.gov this compound, with its two nucleophilic nitrogen centers, is a prime candidate for such reactions. It can act as the amine component, leading to the rapid assembly of complex molecules. For example, the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene, can be used to synthesize substituted tetrahydroquinolines, and this can be performed as a multicomponent process. nih.govresearchgate.net

Contributions to Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are found in numerous pharmacologically active compounds, making it a valuable starting point for drug design and development.

A "scaffold" refers to the core structure of a molecule, which can be decorated with various functional groups to create a family of related compounds. nih.govwiley-vch.de The meta-substituted aniline framework of this compound is a privileged scaffold in medicinal chemistry. beilstein-journals.org This core is present in a number of marketed drugs and is of interest for its ability to orient substituents in specific three-dimensional arrangements. The development of 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual Mer/c-Met inhibitors highlights the utility of the aniline scaffold in creating targeted cancer therapies. mdpi.com Similarly, 4-anilinoquinazoline (B1210976) derivatives are another class of compounds based on an aniline scaffold that have shown promise as anticancer agents by inhibiting EGFR and VEGFR tyrosine kinases. ijcce.ac.ir The inherent functionality of this compound allows for its direct incorporation or modification to generate novel scaffolds for drug discovery programs.

The development of ligands that can selectively bind to biological targets like proteins and nucleic acids is a cornerstone of modern drug discovery. The N-methylaniline substructure is a key component in various biologically active molecules. For instance, derivatives of this compound have been explored as precursors for novel antidepressants and antipsychotics due to their ability to interact with neurotransmitter systems. The aminomethyl group provides a convenient handle for attaching pharmacophores or for forming key interactions, such as hydrogen bonds, with a biological target. The ability to form a wide range of derivatives makes it a versatile platform for creating ligands with tailored affinities and specificities for a variety of biological targets.

Investigation of Structure-Activity Relationships in Bioactive Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound core provides a flexible platform for systematic modifications to probe these relationships. By altering substituents on the aromatic ring, the aminomethyl group, or the N-methyl group, researchers can fine-tune the compound's steric, electronic, and hydrophobic properties to optimize its interaction with biological targets.

For instance, in the development of inhibitors for specific enzymes or receptors, the aminomethyl group can serve as a key hydrogen bond donor or can be functionalized to introduce larger substituents that occupy specific binding pockets. The N-methylaniline portion can engage in π-stacking interactions with aromatic residues in a protein's active site. A study on N-methyl-bisindolylmaleimide derivatives highlighted the importance of the aminopropyl substituent in inhibiting cell death, demonstrating how modifications to the aminoalkyl chain can significantly impact biological outcomes. nih.gov Similarly, research on benzenesulfonamide (B165840) derivatives as 12-lipoxygenase inhibitors showed that substitutions on the benzylamine (B48309) part of the molecule were crucial for potency and selectivity. nih.gov These examples, while not directly involving this compound, illustrate the principles of SAR that are applicable to its derivatives.

The systematic synthesis and biological evaluation of a library of this compound analogs allow for the construction of detailed SAR models. These models are invaluable for the rational design of more potent and selective drug candidates.

Applications in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.govfrontiersin.org This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.orgnih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule.

The molecular structure of this compound makes it an ideal candidate for inclusion in fragment libraries. Its relatively small size and presence of key functional groups allow it to effectively probe the binding landscape of a target protein. The primary amine and secondary amine functionalities can form crucial hydrogen bonds, while the phenyl ring can participate in hydrophobic and aromatic interactions.

In a typical FBDD campaign, this compound or its simple derivatives could be screened against a target of interest using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography. nih.govescholarship.org If a binding event is detected, the structural information from the fragment-target complex can guide the subsequent optimization process. For example, if the aminomethyl group is found to be pointing towards a solvent-exposed region, it can be extended or modified to pick up additional interactions with the protein surface, a strategy known as "fragment growing." nih.gov Alternatively, if another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a more potent molecule, a technique called "fragment linking." escholarship.org The versatility of the this compound scaffold allows for these and other optimization strategies to be readily applied.

Exploration in Specific Therapeutic Areas (e.g., anti-infectives, neurological disorders)

The potential of this compound and its derivatives extends to various therapeutic areas, including the development of anti-infective agents and treatments for neurological disorders.

With respect to neurological disorders , a wide range of conditions, from neurodegenerative diseases to psychiatric disorders, are characterized by complex pathologies involving multiple neurotransmitter systems and signaling pathways. nih.govnih.gov The development of effective therapies often requires compounds that can modulate these targets with high specificity. The this compound scaffold can serve as a starting point for the synthesis of compounds aimed at targets within the central nervous system. For instance, derivatives could be designed to interact with G protein-coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter metabolism. The ability to fine-tune the physicochemical properties of the molecule is particularly important for ensuring brain penetration, a critical requirement for drugs targeting the CNS.

Catalysis and Coordination Chemistry

Beyond its applications in medicinal chemistry, this compound is a valuable building block in the field of catalysis and coordination chemistry. Its ability to act as a ligand for transition metals opens up possibilities for creating novel catalysts for a variety of organic transformations.

Ligand Development for Transition Metal Catalysis

The development of new ligands is crucial for advancing transition metal catalysis, as the ligand plays a key role in determining the catalyst's activity, selectivity, and stability. this compound can function as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of both the aminomethyl and N-methylaniline groups. This chelation effect can enhance the stability of the resulting metal complex.

The steric and electronic properties of the ligand can be readily tuned by introducing substituents on the aromatic ring or by modifying the alkyl groups on the nitrogen atoms. This tunability allows for the creation of a library of ligands with varying properties, which can then be screened for optimal performance in a specific catalytic reaction. For example, introducing bulky substituents near the metal center can create a sterically hindered environment that favors certain reaction pathways, leading to higher selectivity. Conversely, modifying the electronic properties of the ligand can influence the reactivity of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal precursor in an appropriate solvent. nih.govpreprints.org The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and to confirm its coordination to the metal center. nih.govpreprints.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational frequencies of the functional groups in the ligand and to observe shifts in these frequencies upon coordination to the metal. preprints.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center. rsc.orgresearchgate.net

These characterization techniques are essential for understanding the nature of the metal-ligand interactions and for correlating the structure of the complex with its catalytic activity.

Investigation of Catalytic Activity in Organic Transformations

Metal complexes derived from this compound and related amine-containing ligands have the potential to catalyze a wide range of organic transformations. nih.gov These include important reactions such as N-alkylation and N-methylation of amines, which are fundamental processes in the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov

For example, iridium and ruthenium complexes bearing N-heterocyclic carbene (NHC) and amine ligands have been shown to be effective catalysts for the N-alkylation of anilines with alcohols and the N-methylation of amines with methanol (B129727). nih.govrsc.org The amine ligand in these complexes can play a crucial role in the catalytic cycle, for instance, by participating in proton transfer steps or by stabilizing key intermediates. The catalytic activity of complexes containing this compound could be investigated in similar reactions, with the potential for discovering new and improved catalytic systems. beilstein-journals.orgresearchgate.net The modular nature of the ligand would allow for systematic studies to optimize the catalyst's performance for a given transformation. rsc.org

Role in Chirality Induction in Asymmetric Catalysis

While direct applications of this compound as a standalone chiral catalyst in asymmetric synthesis are not extensively documented in current literature, its structure presents it as a viable precursor for the synthesis of more complex chiral ligands. The field of asymmetric catalysis heavily relies on chiral ligands, often containing nitrogen, to coordinate with metal centers and create a chiral environment that directs the stereochemical outcome of a reaction. nih.govacs.org

The two distinct amine functionalities of this compound offer differential reactivity, which can be exploited to build chiral scaffolds. For instance, the primary amine of the aminomethyl group can be selectively reacted with a chiral molecule to introduce a stereogenic center. Subsequent modification of the N-methylaniline nitrogen, or its use as a coordinating site, could lead to novel bidentate or tridentate ligands. The development of chiral β-aminophosphine derivatives, for example, has produced powerful catalysts, and the diamine structure of this compound could serve as a foundational element in analogous ligand designs. rsc.org The synthesis of chiral ligands from various amine precursors is a well-established strategy for creating catalysts for reactions like asymmetric hydrogenation and allylic alkylation. nih.govacs.orgresearchgate.net Therefore, the potential of this compound in this field lies in its role as a versatile building block for tailor-made chiral ligands.

Polymer Science and Functional Materials Research

The unique structure of this compound makes it a monomer of considerable interest for creating functional polymers with tailored properties. Its relation to N-methylaniline, a well-studied monomer, provides a basis for understanding its polymerization behavior and the properties of the resulting materials. mdpi.comresearchgate.net

This compound can serve as a monomeric unit for the synthesis of conductive polymers. The polymerization, analogous to that of aniline and its derivatives, typically proceeds via the formation of radical cations through chemical or electrochemical oxidation, leading to head-to-tail coupling of the monomer units. mdpi.comscispace.com The resulting polymer, poly(this compound), would feature a poly(N-methylaniline) backbone with pendant aminomethyl functional groups.

The N-methyl group on the polymer backbone is known to enhance the solubility of the polymer in common organic solvents compared to the often-intractable parent polyaniline (PANI). mdpi.com However, this substitution can also lead to a decrease in electrical conductivity due to steric hindrance that disrupts the planarity of the polymer chain and, consequently, the π-conjugation. mdpi.commdpi.com The additional aminomethyl group at the meta-position would further influence the polymer's final properties.

The functionalization of conductive polymers is a key strategy for tuning their properties for specific applications. mdpi.combenthamopen.combohrium.com Using this compound as a monomer directly incorporates two distinct functional groups, providing a powerful route to materials with tunable characteristics.

Solubility and Processability: The N-methyl group improves solubility in organic solvents. The pendant primary amine of the aminomethyl group, being a polar and reactive site, can be protonated in acidic media, potentially rendering the polymer water-soluble. This dual solubility characteristic would significantly enhance the processability of the polymer.

Post-Polymerization Modification: The primary amine of the pendant aminomethyl group serves as a reactive handle for post-polymerization modification. benthamopen.comnih.gov This allows for the covalent attachment of various molecules, such as biomolecules, cross-linking agents, or other polymers, to create materials with tailored biological, mechanical, or chemical properties.

Physicochemical Properties: The introduction of functional groups can alter the electronic and electrochemical properties of the polymer. nih.govmdpi.comresearchgate.net The electron-donating nature of the amine and methyl groups influences the redox potentials of the polymer. The pendant amine can also participate in intra-chain and inter-chain hydrogen bonding, affecting the morphology and mechanical properties of the resulting material. The trade-off between enhanced functionality and potentially lower electrical conductivity is a critical consideration in the design of such materials. nih.gov

Table 1: Comparison of Properties of Polyaniline and its Derivatives

| Property | Polyaniline (PANI) | Poly(N-methylaniline) (PNMA) | Poly(this compound) (Hypothetical) |

|---|---|---|---|

| Solubility | Generally insoluble in common solvents | Soluble in many organic solvents mdpi.com | Expected to be soluble in organic and polar/aqueous solvents |

| Conductivity | High (doped state) | Lower than PANI due to steric hindrance mdpi.com | Expected to be lower than PANI; influenced by both substituents |

| Functionality | N-H sites on backbone can be modified mdpi.combenthamopen.com | Backbone N-CH₃ is non-reactive | Pendant -CH₂NH₂ offers a highly reactive site for modification |

| Processability | Difficult | Improved | Potentially high due to enhanced solubility |

Electrochemical polymerization is a common and controllable method for synthesizing films of conductive polymers directly onto an electrode surface. scispace.comresearchgate.net The process for N-methylaniline derivatives involves the anodic oxidation of the monomer in an acidic electrolyte solution. scispace.com This oxidation generates radical cations that couple to form oligomers and then propagate into a polymer chain that deposits on the electrode. researchgate.net

Common techniques for electrochemical polymerization include:

Cyclic Voltammetry (Potentiodynamic): The electrode potential is swept back and forth, allowing for controlled film growth and in-situ characterization of the polymer's redox activity. researchgate.net

Potentiostatic (Constant Potential): The polymerization is carried out at a fixed potential sufficient to oxidize the monomer.

Galvanostatic (Constant Current): A constant current is applied, which controls the rate of polymerization.

For this compound, the electrochemical polymerization would proceed similarly. The oxidation potential would be influenced by the electronic effects of both the N-methyl and the aminomethyl substituents. The pendant aminomethyl group could also affect the nucleation, growth, and morphology of the polymer film due to its polarity and potential interactions with the electrolyte and the electrode surface. The ability to control film thickness and morphology through electrochemical methods makes this a powerful technique for fabricating devices like sensors and coatings. scispace.com

Development of Sensing Materials

The functional groups on this compound make it an interesting candidate for the development of novel sensing materials, particularly as a component in fluorescent probes.

While this compound itself is not a strong fluorophore, it is an excellent building block for constructing fluorescent probes. The design of such probes often involves a recognition unit (receptor) linked to a signaling unit (fluorophore). The two amine groups on this compound are well-suited to act as a recognition unit for various analytes, especially metal ions. nih.govmdpi.com

The proposed sensing mechanism would involve the chelation of a target analyte by the two amine groups. This binding event would alter the electronic structure of the molecule. If this recognition unit is conjugated to a fluorophore, the binding can trigger a change in the fluorescence signal through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). This can result in either fluorescence quenching ("turn-off") or enhancement ("turn-on"), allowing for the detection of the analyte. mdpi.commdpi.com

For instance, the this compound moiety could be chemically linked to a known fluorophore like naphthalene, coumarin, or pyrene. fao.orgnih.gov The lone pair electrons on the nitrogen atoms could quench the fluorescence of the attached fluorophore. Upon binding a metal ion, these lone pairs would become engaged in coordination, suppressing the quenching effect and "turning on" the fluorescence. This strategy has been successfully employed in creating highly sensitive and selective fluorescent probes for a wide range of chemical and biological analytes. researchgate.netnih.govnih.gov

Table 2: Examples of Aniline-Based Scaffolds in Fluorescent Sensing

| Probe Scaffold Type | Analyte Detected | Sensing Mechanism Principle | Reference |

|---|---|---|---|

| Pyromellitic diimide derivative | Aniline vapor | Fluorescence quenching | researchgate.netbohrium.com |

| Metal-organic framework with amino groups | Fe³⁺ ions | Fluorescence quenching | mdpi.com |

| Carbon dioxide-based polycarbonate | Aniline compounds | Fluorescence quenching | mdpi.com |

| Europium-based metal-organic framework | Aniline | Ratiometric fluorescence change | nih.gov |

Application in Chemo- and Biosensor Development

The exploration of novel chemical compounds for the advancement of chemo- and biosensor technology is a significant area of research. These sensors are critical for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. The functional groups and structural characteristics of a molecule determine its suitability for use in sensor development, such as its ability to act as a fluorescent probe, a component of a conductive polymer, or a linker molecule for biorecognition elements.

However, a thorough search of scientific databases and research publications has revealed no documented instances of this compound being utilized in the design or fabrication of either chemosensors or biosensors. The scientific community has not published findings on its efficacy as a sensing agent, its performance in detecting specific analytes, or its role as a building block in more complex sensor assemblies.

Consequently, there are no detailed research findings, performance data, or established detection mechanisms to report for this compound in this context. The potential for this compound to be used in such applications remains purely speculative until research is conducted and its properties are characterized for these purposes.

Future Research Directions and Translational Perspectives

Development of Sustainable Synthetic Strategies

The future viability of 3-(aminomethyl)-N-methylaniline in any large-scale application hinges on the development of efficient and environmentally benign synthetic routes. Current methods for producing related anilines often rely on multi-step processes that may involve harsh reagents or produce significant waste. google.com Future research should prioritize "green" chemistry principles.

Key research objectives should include:

Catalytic Hydrogenation: Investigating one-pot or tandem reactions starting from readily available precursors like 3-cyano-N-methylaniline or 3-nitro-N-methylaniline. The use of heterogeneous catalysts (e.g., Platinum, Palladium, or Nickel-based) could facilitate cleaner reduction of the nitrile or nitro group to the aminomethyl group, minimizing the need for stoichiometric reducing agents.

Reductive Amination: Exploring direct reductive amination pathways from 3-formyl-N-methylaniline. This approach could offer high atom economy.

Flow Chemistry: Adapting synthetic routes to continuous flow reactors. This can improve safety, reaction control, and yield, while also simplifying scale-up. chemicalbook.com

Bio-inspired Catalysis: Exploring the use of engineered enzymes or biocatalysts for selective amination reactions, offering a highly sustainable but currently challenging alternative.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Starting Material | Key Advantages | Anticipated Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | 3-cyano-N-methylaniline | High selectivity, clean reaction | Catalyst cost and deactivation |

| Reductive Amination | 3-formyl-N-methylaniline | High atom economy, fewer steps | Control of over-alkylation |

| Flow Chemistry | Various | Enhanced safety, scalability, and control | Initial setup cost and optimization |

Computational-Aided Design of Next-Generation Derivatives

Computational chemistry offers a powerful toolset for accelerating the discovery of novel derivatives with tailored properties. By modeling the interactions of this compound-based scaffolds with biological targets or material interfaces, research can be guided toward the most promising candidates, saving significant time and resources.

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity of derivatives based on their physicochemical properties.

Molecular Docking: Screening virtual libraries of derivatives against the active sites of enzymes implicated in diseases like cancer or neurodegenerative disorders. nih.gov This can help prioritize which derivatives to synthesize.

Density Functional Theory (DFT): Calculating the electronic properties of derivatives to predict their reactivity, stability, and potential for use in electronic materials or as polymer building blocks. researchgate.net The interaction of similar molecules with metal surfaces has been studied, providing a basis for material science applications. nih.gov

Table 2: Illustrative Computational Screening of Hypothetical Derivatives

| Derivative Modification | Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Fluorination of Phenyl Ring | Kinase Active Site | -9.8 | Hydrogen bond with backbone |

| Alkylation of Primary Amine | Monoamine Oxidase B | -8.5 | Hydrophobic interaction in active site |

| Introduction of Carboxyl Group | Metal-Organic Framework Node | -11.2 | Coordination bond with metal ion |

Exploration of Novel Biological Interactions and Mechanisms

The aniline (B41778) and benzylamine (B48309) motifs are privileged structures in medicinal chemistry, appearing in numerous approved drugs. Derivatives of this compound have been explored as precursors to novel antidepressants and antipsychotics. Future research should systematically explore its potential as a scaffold for new therapeutic agents.

Key areas for exploration include:

Enzyme Inhibition: Screening the compound and its derivatives against panels of enzymes such as monoamine oxidases (MAOs), acetylcholinesterase, and various kinases, which are relevant targets for neurological and oncological diseases. nih.gov

Receptor Modulation: Investigating the interaction of its derivatives with neurotransmitter receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, building on preliminary research in this area.

Antimicrobial Activity: Assessing its potential as a backbone for new antimicrobial agents, as similar amine-containing compounds have shown activity against bacterial targets.

Table 3: Potential Biological Targets and Rationale

| Target Class | Rationale | Example Target |

|---|---|---|

| Kinases | The aniline scaffold is common in kinase inhibitors. | Tyrosine Kinases |

| Monoamine Oxidases | Amine groups can interact with the active site. nih.gov | MAO-A, MAO-B |

| G-Protein Coupled Receptors | Structural similarity to known neurotransmitter ligands. | Serotonin Receptors |

Integration with Advanced Material Science Methodologies

The bifunctional nature of this compound makes it an attractive candidate as a monomer or cross-linking agent in polymer chemistry and material science. The distinct reactivity of its primary and secondary amine groups could be exploited to create materials with novel architectures and properties.

Future research directions include:

Polymer Synthesis: Using the compound as a monomer for the synthesis of high-performance polymers like polyamides, polyimides, or epoxy resins. echemi.com The two different amine groups could allow for sequential polymerization, leading to highly ordered polymer structures.

Surface Modification: Grafting the molecule onto surfaces to alter their properties. For example, its application on metal surfaces could be explored for corrosion inhibition, drawing parallels from studies on N-methylaniline. nih.gov